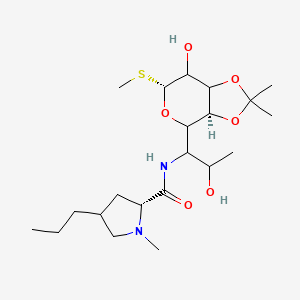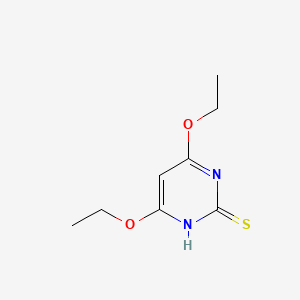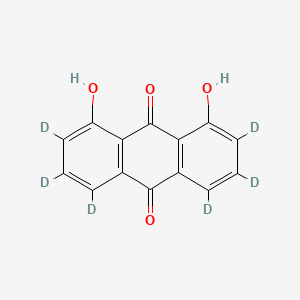
1,8-Dihydroxyanthraquinone-d6
Übersicht
Beschreibung
1,8-Dihydroxyanthraquinone-d6, also known as Dantron-d6, is a deuterated form of 1,8-Dihydroxyanthraquinone. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific studies, particularly in the field of spectroscopy. It is an orange-colored organic substance with significant applications in both research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8-Dihydroxyanthraquinone-d6 can be synthesized through several methods:
Oxidation of Anthracene: One common method involves the oxidation of anthracene using a strong oxidizing agent such as potassium dichromate in the presence of sulfuric acid.
Hydroxylation of Anthraquinone: Another method involves the hydroxylation of anthraquinone using hydrogen peroxide in an alkaline medium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product. The reaction conditions are carefully controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Dihydroxyanthraquinone-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into anthrones.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, sulfuric acid.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Various halogenating agents.
Major Products:
Oxidation: Quinones.
Reduction: Anthrones.
Substitution: Halogenated anthraquinones.
Wissenschaftliche Forschungsanwendungen
1,8-Dihydroxyanthraquinone-d6 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its use in anticancer therapies.
Industry: Utilized in the production of high-performance materials for energy storage
Wirkmechanismus
The mechanism of action of 1,8-Dihydroxyanthraquinone-d6 involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as phosphopantetheine adenylyltransferase, which is crucial for bacterial survival.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
1,8-Dihydroxyanthraquinone-d6 is unique due to its deuterated nature, which makes it particularly useful in spectroscopic studies. Similar compounds include:
- 1,2-Dihydroxyanthraquinone (Alizarin)
- 1,4-Dihydroxyanthraquinone (Quinizarin)
- 1,5-Dihydroxyanthraquinone (Anthrarufin)
- 1,8-Dihydroxyanthraquinone (Dantron) These compounds share similar chemical structures but differ in the position of hydroxyl groups, leading to variations in their chemical properties and applications .
Eigenschaften
IUPAC Name |
1,2,3,6,7,8-hexadeuterio-4,5-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFLULOKWLNNW-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
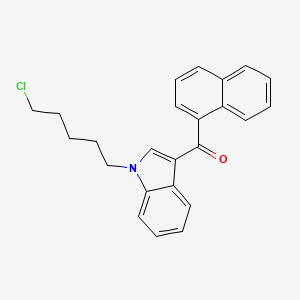
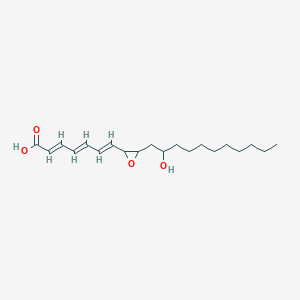
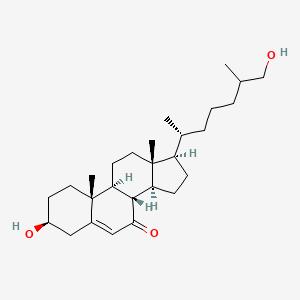
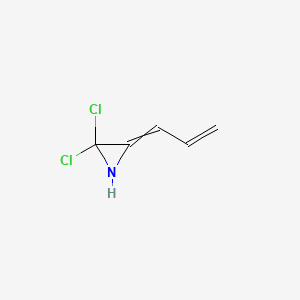
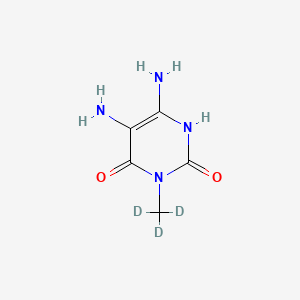
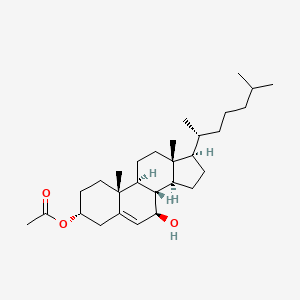
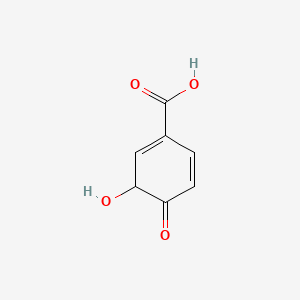
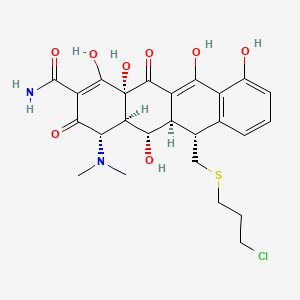

![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
